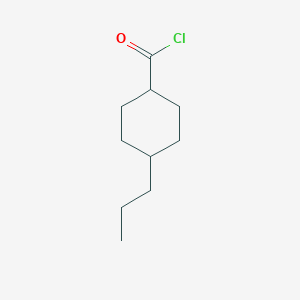
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl ring, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,5-trimethylphenol with 2-phenylpropionaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Applications De Recherche Scientifique
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for antimicrobial and anticancer agents.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,6,7-Pentamethyl-3-phenyl-3H-1-benzofuran
- 2,2,5,7,8-Pentamethyl-6-chromanol
- 2,2,7,7-Tetramethyl-4,4,5,5-tetraphenyl-3,6-dioxa-2,7-disilaoctane
Uniqueness
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is unique due to its specific arrangement of methyl groups and the presence of a phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.
Propriétés
Numéro CAS |
142874-60-0 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2,2,4,6,7-pentamethyl-3-phenyl-3H-1-benzofuran |
InChI |
InChI=1S/C19H22O/c1-12-11-13(2)16-17(15-9-7-6-8-10-15)19(4,5)20-18(16)14(12)3/h6-11,17H,1-5H3 |
Clé InChI |
USLXSFMNZAGGJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(C(OC2=C1C)(C)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cyanamide, N-[8-[6-amino-5-(trifluoromethyl)-3-pyridinyl]-1-[4-(1-cyano-1-methylethyl)phenyl]-1,3-dihydro-3-methyl-2H-imidazo[4,5-c]quinolin-2-ylidene]-](/img/structure/B8683572.png)






